Tert-butyl 5-oxopyrrolidine-3-carboxylate CAS 1558267-91-6
Tert-butyl 5-oxopyrrolidine-3-carboxylate CAS 1558267-91-6
An In-Depth Technical Guide to Tert-butyl 5-oxopyrrolidine-3-carboxylate (CAS 1558267-91-6): A Versatile Scaffold in Modern Drug Discovery
Abstract
Tert-butyl 5-oxopyrrolidine-3-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Centered on the robust and synthetically tractable 5-oxopyrrolidine (pyroglutamic acid) core, this molecule offers a unique combination of features: a protected carboxylic acid for sequential functionalization and a lactam structure prevalent in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis strategies, and critical applications. We will explore its role as a versatile scaffold for generating novel derivatives targeting infectious diseases, cancer, and inflammatory conditions. Furthermore, this document will delve into the specific utility of the tert-butyl ester as a strategic choice in prodrug design to enhance metabolic stability and optimize drug delivery, making it a valuable tool for researchers, medicinal chemists, and drug development professionals.
The 5-Oxopyrrolidine-3-Carboxylate Core: A Privileged Scaffold
The pyrrolidinone ring system is a foundational structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which contributes to its "drug-likeness".[2] The 5-oxopyrrolidine-3-carboxylic acid framework, a substituted pyroglutamate, serves as a particularly powerful and versatile starting point for chemical library synthesis. The structure allows for directed functionalization at multiple points, enabling the systematic exploration of chemical space for structure-activity relationship (SAR) studies.[3] Tert-butyl 5-oxopyrrolidine-3-carboxylate, with its sterically hindered tert-butyl ester, provides a stable, protected form of this core, ideal for multi-step synthetic campaigns where the carboxylic acid moiety must remain unreactive until a desired stage.
Physicochemical and Spectroscopic Profile
A clear understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and research. The key characteristics of Tert-butyl 5-oxopyrrolidine-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1558267-91-6 | [4] |
| Molecular Formula | C₉H₁₅NO₃ | [5] |
| Molecular Weight | 185.22 g/mol | [5][6] |
| IUPAC Name | tert-butyl 5-oxopyrrolidine-3-carboxylate | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| LogP | 0.5 (Predicted) | [6] |
| Polar Surface Area | 55.4 Ų | [6] |
Based on its structure and data from analogous compounds, the spectroscopic profile is expected to show characteristic signals. In ¹H NMR spectra, key resonances would include a singlet around 1.5 ppm for the nine protons of the tert-butyl group, along with multiplets in the 2.5-4.0 ppm range corresponding to the diastereotopic methylene and methine protons of the pyrrolidinone ring.[2] The ¹³C NMR would feature distinct signals for the carbonyl carbons of the ester and lactam, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the ring.[2]
Synthesis Strategies and Mechanistic Considerations
The construction of the pyroglutamic acid ester core is a well-explored area of organic synthesis. The most prevalent and efficient methodologies involve an asymmetric conjugate addition of a glycine-derived nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization (lactamization) to form the five-membered ring.[7][8]
Core Synthetic Workflow: Conjugate Addition and Lactamization
The logical pathway to Tert-butyl 5-oxopyrrolidine-3-carboxylate involves the reaction between a glycine tert-butyl ester derivative and a suitable acrylate electrophile, followed by cyclization. This approach is highly effective for building the substituted pyrrolidinone ring system.
Exemplary Laboratory Protocol
The following protocol is a generalized representation based on established methods for synthesizing pyroglutamic acid esters.[7][8][9]
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Reaction Setup: To a solution of a glycine tert-butyl ester imine (1.0 eq) and tert-butyl acrylate (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C, add a suitable catalyst system.
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Causality: The use of a glycine imine ester increases the acidity of the α-protons, facilitating deprotonation and conjugate addition. Low temperatures are employed to control selectivity and minimize side reactions. A silver catalyst paired with a chiral ligand can be used to achieve high enantio- and diastereoselectivity.[9]
-
-
Catalyst Addition: Introduce the silver-based catalyst or a combination of a pyridoxal catalyst and a Lewis acid additive like LiOTf.[7][10]
-
Causality: The Lewis acid additive coordinates to the acrylate, increasing its electrophilicity and accelerating the conjugate addition.[7]
-
-
Reaction Progression: Allow the reaction to stir for a specified period (e.g., 12-24 hours), gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Lactamization: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer with a solvent like ethyl acetate. The resulting intermediate is often subjected to mild acidic or basic conditions to facilitate the in-situ lactamization, forming the final pyrrolidinone ring.
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Purification: Purify the crude product using column chromatography on silica gel to yield the pure Tert-butyl 5-oxopyrrolidine-3-carboxylate.
Key Applications in Drug Discovery
The true value of Tert-butyl 5-oxopyrrolidine-3-carboxylate lies in its utility as a versatile intermediate for creating high-value therapeutic candidates.
A. Scaffold for Antimicrobial and Anticancer Agents
The 5-oxopyrrolidine-3-carboxylic acid core is a proven scaffold for developing novel therapeutic agents. After deprotection of the tert-butyl ester, the resulting carboxylic acid can be readily converted into hydrazides, which are then condensed with various aldehydes to form hydrazone derivatives.
-
Antimicrobial Activity: Synthesized hydrazone derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Certain derivatives have shown efficacy that surpasses control antibiotics like cefuroxime and exhibit excellent results in disrupting bacterial biofilms.[2][11]
-
Anticancer Properties: Other derivatives have exhibited significant cytotoxic effects against aggressive cancer cell lines, such as melanoma and triple-negative breast cancer, and have been shown to inhibit cancer cell migration.[3][12]
B. Strategic Component in Prodrug Design
A major challenge in drug development is overcoming poor metabolic stability. The tert-butyl ester group is a key tool in prodrug design, serving as a temporary masking group that is stable to chemical and enzymatic degradation in the gastrointestinal tract but can be cleaved in vivo to release the active drug.[13]
The compound 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with anticancer potential, suffers from poor stability. Researchers have successfully synthesized tripeptide prodrugs of DON where the C-terminal carboxylate is protected as a tert-butyl ester.[13][14]
-
Enhanced Stability: This modification resulted in prodrugs with excellent metabolic stability in plasma and intestinal homogenates, a significant improvement over simpler ester prodrugs which were rapidly hydrolyzed.[13][14]
-
Improved Tumor Delivery: The enhanced stability led to higher tumor exposure of the active drug, DON, preserving the ideal tumor-targeting profile of the delivery system.[13]
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